2-Bromo-4-(difluoromethoxy)-1-nitrobenzene CAS number and identifiers
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene CAS number and identifiers
The following technical guide is structured to provide an exhaustive analysis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene , a specialized halogenated nitroaromatic intermediate.
CAS Registry Number: 865886-83-5 Document Type: Technical Whitepaper & Synthetic Guide Version: 1.0
Executive Summary & Identity Profile
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a high-value pharmacophore building block characterized by three distinct functional handles: a nitro group (for reduction to aniline), a bromine atom (for cross-coupling), and a difluoromethoxy motif (
Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene | |
| CAS Number | 865886-83-5 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 268.01 g/mol | |
| SMILES | Note: Br is ortho to Nitro | |
| Appearance | Pale yellow to amber crystalline solid | Typical of nitro-bromo aromatics |
| Predicted LogP | ~3.4 | Highly lipophilic |
| H-Bond Donors/Acceptors | 0 / 5 |
Synthetic Architecture & Methodology
The synthesis of 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is non-trivial due to the directing effects of the substituents. Direct nitration of (difluoromethoxy)benzene yields the incorrect isomer. The most robust route utilizes 3-Bromo-4-nitrophenol as the scaffold, leveraging the phenolic hydroxyl for late-stage difluoromethylation.
Primary Synthetic Route: Difluoromethylation of Phenols
This protocol avoids the use of ozone-depleting chlorodifluoromethane (Freon-22) gas, instead utilizing sodium chlorodifluoroacetate as a solid source of difluorocarbene (
Reaction Scheme (DOT Visualization)
Detailed Protocol: Difluoromethylation
Objective: Conversion of 3-Bromo-4-nitrophenol to Target.
-
Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar with 3-Bromo-4-nitrophenol (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Potassium Carbonate (
) (1.5 eq) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq). Note: This reagent decomposes to release
. -
Reaction: Heat the mixture to 95–100°C under an inert atmosphere (
). The reaction typically proceeds via the insertion of the electrophilic difluorocarbene into the phenoxide oxygen, followed by protonation. -
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3] Reaction is usually complete within 4–6 hours.
-
Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (
).[4] Wash combined organics with water and brine to remove DMF. Dry over . -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Mechanistic Insight: The reaction relies on the in situ generation of difluorocarbene (
Reactivity Profile & Functionalization
The target molecule is a "linchpin" intermediate. The orthogonality of the nitro and bromo groups allows for sequential functionalization.
Chemoselective Reduction (Nitro Amine)
The nitro group is the most reactive handle for reduction.
-
Method A (Chemical): Iron powder /
in EtOH/Water (Bechamp reduction). This preserves the aromatic bromide. -
Method B (Catalytic):
/ (Sulfided). Caution: Standard Pd/C hydrogenation may cause debromination.
Cross-Coupling (Suzuki-Miyaura)
The sterically crowded position of the bromine (ortho to nitro) requires active catalytic systems.
-
Catalyst:
or / XPhos. -
Conditions: Boronic acid (1.2 eq),
(3.0 eq), Dioxane/Water, 90°C. -
Outcome: Biaryl formation retaining the nitro and difluoromethoxy groups.
Reactivity Logic Map (DOT Visualization)
Medicinal Chemistry Utility
The difluoromethoxy (
-
Lipophilicity Modulation: The fluorine atoms lower the electron density of the oxygen lone pairs, reducing H-bond acceptor capability compared to a methoxy group. This increases lipophilicity (
), facilitating blood-brain barrier (BBB) penetration. -
Metabolic Stability: The
bond is stronger than the bond. Replacing with blocks O-dealkylation by Cytochrome P450 enzymes, extending the drug's half-life ( ). -
Conformational Locking: The "anomeric effect" of the fluorine atoms often locks the ether linkage into a specific conformation, potentially improving binding affinity to kinase pockets.
Safety & Handling Protocols
Hazard Classification: GHS07 (Warning).[5]
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.[7]
Operational Safety:
-
Difluorocarbene Sources: When using sodium chlorodifluoroacetate, ensure adequate venting. Although it avoids gas cylinders, the intermediate carbene is reactive.
-
Nitroaromatics: Potential energetic decomposition upon heating. Do not distill the neat compound at high temperatures (>150°C).
-
Waste: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Biosynth Carbosynth. 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene Product Datasheet. Accessed 2025.[2][3][6][7] Link[8]
-
Zafrani, Y., et al. (2019). Sodiodifluoroacetate (ClCF2CO2Na): A Widely Applicable Reagent for the Difluoromethylation of Phenols. Journal of Organic Chemistry. Link
-
PubChem. Compound Summary: 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Isomer Reference).[9] National Library of Medicine. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. rsc.org [rsc.org]
- 5. 2-Bromo-1-fluoro-4-nitrobenzene 95 701-45-1 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. guidechem.com [guidechem.com]
- 9. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene | C7H4BrF2NO3 | CID 13314704 - PubChem [pubchem.ncbi.nlm.nih.gov]
